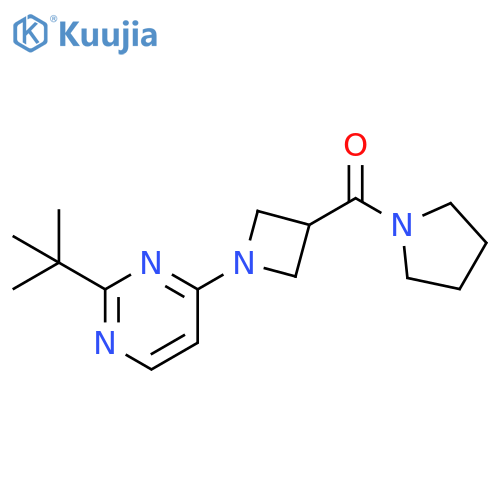Cas no 2877688-97-4 (2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine)
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidineは、複雑な分子構造を持つ有機化合物で、特に医薬品中間体や生物活性分子の合成において重要な役割を果たします。tert-ブチル基とピロリジンカルボニル基を有するアゼチジン環が結合したピリミジン骨格は、高い立体障害と特異的な分子認識能を示し、創薬研究における標的タンパク質との選択的相互作用が期待されます。この化合物の特徴は、剛直な構造と官能基の多様性にあり、分子設計の柔軟性を提供します。また、安定性に優れ、合成プロセスでの取り扱いが比較的容易である点も利点です。

2877688-97-4 structure
商品名:2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine
CAS番号:2877688-97-4
MF:C16H24N4O
メガワット:288.387963294983
CID:5330043
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
-
- [1-[2-(1,1-Dimethylethyl)-4-pyrimidinyl]-3-azetidinyl]-1-pyrrolidinylmethanone
- 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine
-
- インチ: 1S/C16H24N4O/c1-16(2,3)15-17-7-6-13(18-15)20-10-12(11-20)14(21)19-8-4-5-9-19/h6-7,12H,4-5,8-11H2,1-3H3
- InChIKey: GXVWOOMMAOOTJY-UHFFFAOYSA-N
- ほほえんだ: C(C1CN(C2C=CN=C(C(C)(C)C)N=2)C1)(N1CCCC1)=O
じっけんとくせい
- 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 456.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 6.91±0.31(Predicted)
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6752-7826-3mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-15mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 15mg |
$133.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-20mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 20mg |
$148.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-10μmol |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-20μmol |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-25mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 25mg |
$163.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-2mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-40mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 40mg |
$210.0 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-5μmol |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7826-10mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 10mg |
$118.5 | 2023-09-07 |
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
4. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
2877688-97-4 (2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
